(R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid
Description
(R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid (CAS: 122225-33-6) is a chiral carboxylic acid derivative with the molecular formula C₁₅H₂₀O₄ and a molecular weight of 264.32 g/mol . It features a benzyl group at the second carbon (R-configuration), a tert-butoxy ester at the fourth carbon, and a ketone group at the same position, forming a 4-oxobutanoic acid backbone. The compound is widely used in organic synthesis, particularly as a building block for pharmaceuticals and bioactive molecules, such as protease inhibitors and protein degraders . Its stereochemistry and tert-butoxy protecting group enhance stability during reactions, making it valuable in multistep syntheses .
Key physicochemical properties include:
- LogP: 2.66 (indicating moderate hydrophobicity)
- Boiling point: 400.4°C at 760 mmHg
- Density: 1.118 g/cm³
- Optical rotation: Not explicitly reported, but related (R)-configured analogs show significant optical activity (e.g., [α]D^25 = -45.4° for (R)-2-(benzoylthio)-4-(tert-butoxy)-4-oxobutanoic acid) .
Properties
IUPAC Name |
(2R)-2-benzyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c1-15(2,3)19-13(16)10-12(14(17)18)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,18)/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWMRLCPQQCHIBH-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(CC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](CC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90544387 | |
| Record name | (2R)-2-Benzyl-4-tert-butoxy-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90544387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122225-33-6 | |
| Record name | (2R)-2-Benzyl-4-tert-butoxy-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90544387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Racemic Synthesis via Alkylation
The racemic precursor, 2-benzyl-4-(tert-butoxy)-4-oxobutanoic acid, is synthesized through a two-step process:
-
Protection of Succinic Anhydride :
Succinic anhydride reacts with tert-butanol under acidic conditions (e.g., H₂SO₄) to form mono-tert-butyl succinate. -
Alkylation at C2 :
The enolate of tert-butyl succinate is generated using LDA (lithium diisopropylamide) and alkylated with benzyl bromide.
Typical Conditions :
Enantiomeric Resolution
The racemic mixture is resolved using chiral amines (e.g., (1R,2S)-(−)-ephedrine) to form diastereomeric salts. Crystallization in ethanol separates the (R)-enantiomer.
Resolution Data :
| Parameter | Value |
|---|---|
| Chiral resolving agent | (1R,2S)-(−)-Ephedrine |
| Solvent | Ethanol |
| Enantiomeric excess (ee) | ≥98% |
| Yield | 40–50% |
Asymmetric Synthesis
Evans Oxazolidinone Auxiliary Method
A chiral auxiliary approach ensures high enantioselectivity:
-
Auxiliary Attachment :
Succinic acid is condensed with (R)-4-benzyl-2-oxazolidinone to form a chiral imide. -
Alkylation :
The enolate is alkylated with benzyl bromide, leveraging the auxiliary’s stereochemical guidance. -
Auxiliary Removal and Esterification :
Hydrolysis with LiOH/H₂O₂ releases the carboxylic acid, followed by tert-butyl esterification.
Key Metrics :
-
ee: >99%.
-
Overall yield: 55–60%.
Catalytic Asymmetric Hydrogenation
A prochiral α,β-unsaturated γ-keto ester undergoes hydrogenation using a Ru-BINAP catalyst to set the (R)-configuration.
Reaction Conditions :
-
Pressure: 50 bar H₂.
-
Temperature: 25°C.
-
ee: 95–97%.
Enzymatic Resolution
Lipases (e.g., Candida antarctica lipase B) selectively hydrolyze the (S)-enantiomer of a racemic ester precursor, leaving the (R)-ester intact. Subsequent hydrolysis yields the (R)-acid.
Process Parameters :
| Parameter | Value |
|---|---|
| Enzyme | CAL-B |
| Substrate | Racemic methyl ester |
| ee | 90–94% |
| Conversion | 45–50% |
Comparative Analysis of Methods
| Method | ee (%) | Yield (%) | Cost | Scalability |
|---|---|---|---|---|
| Racemic + Resolution | 98 | 40 | Low | Moderate |
| Evans Auxiliary | 99 | 55 | High | High |
| Catalytic Hydrogenation | 96 | 70 | Moderate | High |
| Enzymatic Resolution | 92 | 45 | Moderate | Low |
Industrial-Scale Considerations
Large-scale production favors the Evans auxiliary method for its reproducibility, though catalyst recycling in hydrogenation routes is gaining traction. Critical factors include:
-
Solvent Recovery : Ethyl acetate and THF are recycled via distillation.
-
Waste Management : Neutralization of LiAlH₄ byproducts with aqueous HCl.
Emerging Techniques
Recent advances focus on flow chemistry and photoenzymatic catalysis to enhance efficiency:
Chemical Reactions Analysis
Types of Reactions
®-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol.
Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
Chemical Properties and Structure
(R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid is characterized by its unique structural features, including a tert-butoxy group and a ketone functional group. These characteristics contribute to its chemical reactivity and biological properties. The molecular formula is , with a molecular weight of approximately 264.32 g/mol.
Pharmaceutical Development
1. Drug Discovery and Development
- Anti-inflammatory and Analgesic Properties : The compound has been identified as a potential lead compound in the development of anti-inflammatory and analgesic medications. Its structural characteristics allow for specific interactions with biological targets that are crucial for these therapeutic effects.
- Synthesis of Derivatives : The compound serves as a building block for synthesizing various derivatives, enhancing its pharmacological profile through modifications that improve efficacy or reduce side effects .
Biochemical Research Applications
2. Enzyme Inhibition Studies
- This compound has been utilized in enzyme-substrate interaction studies, providing insights into the mechanisms of enzyme inhibition. Such studies are vital for understanding metabolic pathways and developing enzyme inhibitors as therapeutic agents .
3. Mechanistic Studies in Cancer Research
- The compound's ability to interact with caspases makes it valuable in cancer research, particularly in studying apoptosis (programmed cell death). It has been used to develop fluorescent probes that allow real-time imaging of apoptosis in vivo, which is essential for evaluating cancer therapies .
Case Studies
Industrial Applications
4. Synthesis of Complex Molecules
- This compound is employed as an intermediate in organic synthesis, particularly in the preparation of peptides and other complex molecules. Its protective groups facilitate selective reactions necessary for synthesizing bioactive compounds.
Mechanism of Action
The mechanism of action of ®-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid involves its interaction with specific molecular targets. The tert-butoxy group can act as a protecting group, allowing for selective reactions at other sites on the molecule. The benzyl group can participate in π-π interactions with aromatic residues in proteins, influencing binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally related compounds vary in substituents, stereochemistry, and functional groups, leading to differences in reactivity, stability, and applications. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Findings :
Steric and Electronic Effects: The tert-butoxy group in the reference compound enhances steric protection of the ketone, reducing unwanted side reactions (e.g., nucleophilic attacks) compared to methoxy or phenyl analogs . Brominated analogs (e.g., (S)-2-bromo-4-(tert-butoxy)-4-oxobutanoic acid) exhibit higher electrophilicity, enabling use in Suzuki-Miyaura couplings .
Biological Activity: 2-Benzyl-4-phenyl-4-oxobutanoic acid derivatives show antidiabetic activity by modulating peroxisome proliferator-activated receptors (PPARs), unlike the reference compound, which is primarily a synthetic intermediate .
Stereochemical Impact :
- The R-configuration in the reference compound is critical for its role in chiral syntheses. Enantiomeric analogs (e.g., S-brominated version) display divergent reactivity and biological profiles .
Solubility and Stability: The reference compound’s logP (2.66) reflects better lipid solubility than polar analogs like 3-benzyl-4-methoxy-4-oxobutanoic acid, making it suitable for lipophilic drug formulations .
Biological Activity
(R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid, a compound with significant potential in medicinal chemistry, has been investigated for its biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article synthesizes findings from various studies, highlighting its mechanisms of action, efficacy, and potential therapeutic applications.
This compound is characterized by its unique structural features, which contribute to its biological activity. The compound's molecular structure includes a benzyl group and a tert-butoxy moiety attached to a 4-oxobutanoic acid framework. This configuration is crucial for its interaction with biological targets.
-
Caspase Activation :
- The compound has been shown to activate caspase-3, a critical protease in the apoptotic pathway. Studies indicate that this compound promotes apoptosis in cancer cells by enhancing caspase activity, leading to programmed cell death. This is particularly relevant in the context of cancer therapies where inducing apoptosis is a desired outcome .
- Inhibition of Anti-apoptotic Proteins :
- Metallo-beta-lactamase Inhibition :
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Apoptosis Induction | Caspase-3 activation | |
| Inhibition of Survivin | Promotes apoptosis | |
| Metallo-beta-lactamase Inhibition | Reduces bacterial resistance |
Case Studies
- Cancer Cell Lines :
- Antibacterial Activity :
Q & A
Q. How can computational modeling guide the design of derivatives with enhanced metabolic stability?
- Methodological Answer :
- DFT calculations : Predict sites prone to oxidative metabolism (e.g., benzylic positions).
- MD simulations : Assess binding to metabolic enzymes (e.g., cytochrome P450).
- Metabolite prediction tools : Software like MetaDrug identifies potential metabolites for targeted structural modifications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
